An In-Depth Technical Guide to (2S)-2-tert-butylbicyclo[2.2.1]heptane: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to (2S)-2-tert-butylbicyclo[2.2.1]heptane: Structure, Properties, and Scientific Context
Introduction: The bicyclo[2.2.1]heptane, commonly known as the norbornane system, represents a foundational rigid hydrocarbon scaffold in organic chemistry. Its unique three-dimensional structure and well-defined stereochemical properties make it an invaluable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a detailed technical overview of a specific derivative, (2S)-2-tert-butylbicyclo[2.2.1]heptane, a molecule whose specific properties are not extensively documented but can be inferred from the rich chemistry of its parent structure and related analogs. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of rigid, chiral scaffolds.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is (2S)-2-(2,2-dimethylethyl)bicyclo[2.2.1]heptane. The structure is based on the bicyclo[2.2.1]heptane core, which is a saturated bicyclic hydrocarbon consisting of a cyclohexane ring bridged by a methylene group between carbons 1 and 4.[1]
Key Structural Features:
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Bicyclic System: The rigid framework is a defining feature, locking the molecule into a specific conformation.
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Bridgehead Carbons: C1 and C4 are the bridgehead carbons.
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Bridges: The molecule consists of two two-carbon bridges (C2-C3 and C5-C6) and one one-carbon bridge (C7).
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tert-Butyl Group: A bulky tert-butyl group is attached to the C2 position.
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Stereochemistry: The "(2S)" designation indicates the stereochemical configuration at the C2 carbon.
The numbering of the bicyclo[2.2.1]heptane system begins at one bridgehead carbon (C1), proceeds along the longer bridge to the other bridgehead carbon (C4), continues along the shorter bridge (C5, C6) back to the first bridgehead, and finally designates the methylene bridge as C7.
Caption: 2D representation with numbering for (2S)-2-tert-butylbicyclo[2.2.1]heptane.
Stereochemical Considerations
The stereochemistry of substituted bicyclo[2.2.1]heptanes is a critical aspect of their chemistry. The rigid nature of the ring system gives rise to distinct stereoisomers.
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Chirality: The parent bicyclo[2.2.1]heptane is achiral. However, substitution at positions other than C7 can introduce chirality. In the case of 2-tert-butylbicyclo[2.2.1]heptane, the C2 carbon is a stereocenter. The "(2S)" designation specifies one of the two possible enantiomers. The bridgehead carbons, C1 and C4, are also stereocenters.
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Exo and Endo Isomerism: Substituents on the C2, C3, C5, and C6 positions can be oriented in one of two ways:
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Exo: The substituent points away from the C7 bridge.
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Endo: The substituent points towards the C7 bridge.
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Due to steric hindrance, the bulky tert-butyl group at the C2 position is expected to predominantly occupy the less sterically hindered exo position. Therefore, (2S)-2-tert-butylbicyclo[2.2.1]heptane most likely refers to the exo isomer.
Physical and Chemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₁H₂₀ | Based on the addition of a C₄H₉ group to the C₇H₁₁ bicycloheptyl core. |
| Molecular Weight | 152.28 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Colorless liquid or low-melting solid | Typical for saturated hydrocarbons of this molecular weight. |
| Boiling Point | ~180-190 °C | Higher than norbornane (88 °C) and 2-methylbicyclo[2.2.1]heptane (~135 °C) due to increased molecular weight and van der Waals forces. |
| Melting Point | < 0 °C | Likely a liquid at room temperature, similar to other alkyl-substituted norbornanes. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform). | Characteristic of nonpolar hydrocarbons. |
| Density | ~0.85-0.90 g/mL | Slightly less than water, typical for aliphatic hydrocarbons. |
Spectroscopic Analysis (Anticipated Features)
The structural features of (2S)-2-tert-butylbicyclo[2.2.1]heptane would give rise to a characteristic spectroscopic signature.
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¹H NMR: The spectrum would be complex due to the rigid, asymmetric nature of the molecule. Key expected signals include:
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A prominent singlet at ~0.9-1.0 ppm, integrating to 9H, corresponding to the three equivalent methyl groups of the tert-butyl substituent.
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Several multiplets in the region of 1.0-2.5 ppm corresponding to the protons on the bicyclic framework. The bridgehead protons (H1 and H4) would likely appear as distinct multiplets. The proton at C2 would be coupled to neighboring protons.
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¹³C NMR: The spectrum would show 11 distinct signals, reflecting the asymmetry of the molecule.
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A quaternary carbon signal for the tert-butyl group around 30-35 ppm.
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Three equivalent methyl carbon signals around 25-30 ppm.
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Signals for the carbons of the bicyclic system spread across the aliphatic region (20-50 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations.
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Strong C-H stretching bands just below 3000 cm⁻¹ (sp³ C-H).
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C-H bending vibrations in the 1350-1470 cm⁻¹ region.
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Mass Spectrometry (MS): Electron ionization MS would likely show:
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A molecular ion peak (M⁺) at m/z = 152.
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A prominent peak at m/z = 95, corresponding to the loss of the tert-butyl group ([M-57]⁺). This fragmentation would be a key diagnostic feature.
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Synthesis and Experimental Protocols
The synthesis of (2S)-2-tert-butylbicyclo[2.2.1]heptane would likely involve the creation of the bicyclic core followed by the introduction of the tert-butyl group and resolution of the enantiomers.
General Synthetic Approach:
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Diels-Alder Reaction: The bicyclo[2.2.1]heptene core can be formed via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
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Introduction of the tert-Butyl Group: This could be achieved through various methods, such as the reaction of a bicyclo[2.2.1]heptan-2-one with a tert-butyl Grignard reagent, followed by dehydration and hydrogenation.
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Stereoselective Synthesis or Resolution: To obtain the (2S)-enantiomer, either a chiral auxiliary could be used in the synthesis, or the racemic mixture could be resolved using chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent.
Caption: A plausible synthetic workflow for (2S)-2-tert-butylbicyclo[2.2.1]heptane.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2S)-2-tert-butylbicyclo[2.2.1]heptane is not available, general precautions for similar flammable, volatile aliphatic hydrocarbons should be followed.[3]
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Hazards:
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Precautions:
Applications in Research and Drug Development
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane scaffold is highly valuable in medicinal chemistry and materials science.
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Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
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Chiral Scaffolding: The well-defined stereochemistry of derivatives like (2S)-2-tert-butylbicyclo[2.2.1]heptane allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with chiral biological molecules like proteins and enzymes.
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Pharmacophore Presentation: The bicyclic core can serve as a non-aromatic, lipophilic scaffold to present pharmacophoric elements in a specific three-dimensional orientation.
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Probing Receptor Pockets: The defined size and shape of such molecules make them excellent probes for mapping the topology of receptor binding sites.
Conclusion
(2S)-2-tert-butylbicyclo[2.2.1]heptane is a chiral, saturated hydrocarbon with a rigid bicyclic framework. While specific experimental data for this compound is sparse, its chemical and physical properties can be reliably predicted based on the extensive knowledge of the bicyclo[2.2.1]heptane system. The unique structural and stereochemical features of this molecule make it and similar structures valuable tools for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust scaffold for the design of novel molecules with specific three-dimensional architectures.
References
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Solvents Australia. (2016, November 8). Safety Data Sheet. Retrieved from [Link]
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Keana, J. F. W., & Little, G. M. (1976). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 41(8), 1375–1379. Retrieved from [Link]
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NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Fadhil, L., Kamal, S. A., & Hameed, I. H. (2018). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide with retention time (RT)= 5.232. ResearchGate. Retrieved from [Link]
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V Chemical Sciences. (2023, September 10). Norbornane - Bicyclo[1][1][2] Heptane Bridged System. YouTube. Retrieved from [Link]
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Le, J. C., & Lightner, D. A. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its absolute configuration. Tetrahedron: Asymmetry, 16(18), 3043-3049. Retrieved from [Link]
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Dakternieks, D., Dunn, K., Perera, S., Schiesser, C. H., & Tiekink, E. R. T. (2002). Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]tin chloride and methyl(phenyl)bis[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannane. Journal of the Chemical Society, Perkin Transactions 1, (10), 1254–1263. Retrieved from [Link]
